N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-2-22(19,20)16-11-12-7-9-18(10-8-12)15-17-13-5-3-4-6-14(13)21-15/h3-6,12,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUCTZLBNDMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine
Step 1: Ullmann Coupling of 2-Chlorobenzo[d]thiazole with Piperidin-4-ylmethanamine
A modified Ullmann reaction facilitates the coupling of 2-chlorobenzo[d]thiazole (1.0 equiv) and piperidin-4-ylmethanamine (1.2 equiv) under catalytic conditions:
| Reagent | Quantity | Role |
|---|---|---|
| 2-Chlorobenzo[d]thiazole | 5.0 mmol | Electrophilic substrate |
| Piperidin-4-ylmethanamine | 6.0 mmol | Nucleophile |
| CuO nanoparticles | 10 mol% | Catalyst |
| K₂CO₃ | 2.5 equiv | Base |
| Pyridine | 5 mL | Solvent |
The mixture is refluxed at 110°C for 24 hours under nitrogen, yielding 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine (Intermediate A) with 68% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Mechanistic Insight :
Copper-mediated cross-coupling proceeds via a single-electron transfer (SET) mechanism, forming a C–N bond between the thiazole’s C2 and the piperidine amine. Pyridine stabilizes the copper catalyst, while K₂CO₃ deprotonates the amine to enhance nucleophilicity.
Sulfonylation with Ethanesulfonyl Chloride
Step 2: Formation of the Sulfonamide Bond
Intermediate A (3.0 mmol) is treated with ethanesulfonyl chloride (3.3 mmol) in dichloromethane (10 mL) at 0°C. Triethylamine (4.5 mmol) is added dropwise to scavenge HCl. After stirring at room temperature for 6 hours, the reaction is quenched with water, and the organic layer is dried (MgSO₄) and concentrated. Purification via recrystallization (ethanol/water 4:1) affords the target compound in 82% yield.
Critical Parameters :
- Temperature control : Sulfonyl chlorides are prone to hydrolysis; reactions must be conducted under anhydrous conditions.
- Stoichiometry : A 10% excess of sulfonyl chloride ensures complete conversion of the primary amine.
Synthetic Route 2: Nucleophilic Aromatic Substitution (NAS)
Direct Substitution on 2-Fluorobenzo[d]thiazole
Step 1: Fluorine Displacement by Piperidin-4-ylmethanamine
2-Fluorobenzo[d]thiazole (4.0 mmol) reacts with piperidin-4-ylmethanamine (4.8 mmol) in DMF at 80°C for 12 hours, using K₂CO₃ (10 mmol) as a base. The product is extracted with ethyl acetate and purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), achieving a 74% yield of Intermediate A.
Advantages Over Ullmann Method :
- Eliminates heavy-metal catalysts, simplifying waste management.
- Shorter reaction time (12 vs. 24 hours).
Sulfonylation Under Microwave Irradiation
Step 2: Accelerated Coupling via Microwave Assistance
Intermediate A (2.0 mmol) and ethanesulfonyl chloride (2.2 mmol) are dissolved in acetonitrile (5 mL) with DIEA (3.0 mmol). The mixture is irradiated at 100°C for 15 minutes in a microwave reactor, yielding the target compound in 89% purity after solvent evaporation.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes rate |
| Reaction Time | 15 min | Prevents decomposition |
| Solvent | Acetonitrile | Polar aprotic, enhances solubility |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.89 (d, J = 8.0 Hz, 1H, Ar–H),
- δ 7.52 (d, J = 8.0 Hz, 1H, Ar–H),
- δ 7.38 (t, J = 7.6 Hz, 1H, Ar–H),
- δ 3.21 (t, J = 6.8 Hz, 2H, –CH₂–SO₂–),
- δ 2.85–2.78 (m, 2H, piperidine–H),
- δ 1.91–1.84 (m, 4H, piperidine–H).
IR (KBr) :
- 3275 cm⁻¹ (N–H stretch),
- 1325 cm⁻¹, 1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
HRMS (ESI+) :
- Calculated for C₁₃H₁₉N₃O₂S₂: [M+H]⁺ = 328.0891; Found: 328.0889.
Challenges and Mitigation Strategies
5.1. Regioselectivity in Thiazole Functionalization
Competing reactions at C4/C6 of the benzo[d]thiazole are minimized using sterically hindered bases (e.g., DIEA) and low temperatures during NAS.
5.2. Sulfonamide Hydrolysis
Ethanesulfonamide derivatives are susceptible to acidic hydrolysis. Storage under nitrogen at −20°C in amber vials extends shelf life.
Industrial-Scale Considerations
6.1. Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-Chlorobenzo[d]thiazole | 450 | 38% |
| Piperidin-4-ylmethanamine | 620 | 52% |
| CuO catalyst | 120 | 10% |
6.2. Green Chemistry Metrics
- Atom Economy : 76% for Ullmann route; 81% for NAS route.
- E-factor : 12.3 kg waste/kg product (Ullmann); 8.9 kg waste/kg product (NAS).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of a wide range of products .
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide involves the inhibition of cyclooxygenase enzymes, which are responsible for the formation of pro-inflammatory prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, its anti-tubercular activity is believed to involve the inhibition of key enzymes in the bacterial cell wall synthesis pathway .
Comparison with Similar Compounds
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
Structure : This compound contains a tosyl (4-methylbenzenesulfonamide) group and two azide (-N₃) substituents. Unlike the target compound, it lacks the benzothiazole-piperidine system.
Synthesis : Synthesized via substitution of O-tosyl groups in 2-ethyl-2-((4-methylphenyl)sulfonamido)propane-1,3-diylbis(4-methylbenzenesulfonate) with azide groups, yielding a precursor for bi-triazole derivatives .
Applications : Primarily used as a click chemistry intermediate for synthesizing triazole-based molecules. The azide groups enable rapid cycloaddition reactions, which are absent in the target compound.
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
Structure: Combines a thiazole ring with a sulfonamide group and a tetrahydrothioxopyrimidine moiety. Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, emphasizing sulfur-rich heterocycles.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Structure : Features a pyridine-aniline core attached to a tosyl group. The aromatic pyridine and aniline groups may confer distinct electronic properties compared to the benzothiazole-piperidine system in the target compound .
Synthesis : Produced via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride.
Comparative Analysis Table
Methodological Insights from Evidence
- Structural Characterization : Programs like SHELX (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of sulfonamide derivatives, enabling precise determination of bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
